Home > Products > Screening Compounds P55939 > (S)-3-Aminoazetidin-2-one
(S)-3-Aminoazetidin-2-one - 80582-10-1

(S)-3-Aminoazetidin-2-one

Catalog Number: EVT-349299
CAS Number: 80582-10-1
Molecular Formula: C3H6N2O
Molecular Weight: 86.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-Oxoazetidin-3-yl)amides

Compound Description: N-(2-Oxoazetidin-3-yl)amides are a class of compounds identified as N-acylethanolamine acid amidase (NAAA) inhibitors [, , ]. These compounds were investigated as potential therapeutic agents for pain and inflammatory states due to their ability to prevent the degradation of palmitoylethanolamide (PEA) []. PEA is an endogenous lipid mediator that exerts anti-inflammatory and antinociceptive effects by engaging peroxisome proliferator-activated receptor α (PPAR-α) [].

Relevance: N-(2-Oxoazetidin-3-yl)amides are closely related to (S)-3-Aminoazetidin-2-one, sharing the central β-lactam (azetidin-2-one) ring. These amides represent a derivatization of the amino group at the 3-position of the azetidin-2-one ring, aiming to improve physicochemical properties and enhance systemic administration suitability compared to other NAAA inhibitors like 3-aminooxetan-2-one compounds [].

3-Aminooxetan-2-one Derivatives

Compound Description: 3-Aminooxetan-2-one derivatives represent a class of potent NAAA inhibitors []. Despite their efficacy, these compounds suffer from limited utility due to their poor chemical and plasma stability, hindering their development as therapeutic agents [].

Relevance: 3-Aminooxetan-2-one derivatives share a structural similarity with (S)-3-Aminoazetidin-2-one through the presence of a β-lactam ring. The key difference lies in the ring size, with 3-Aminooxetan-2-one containing a four-membered β-lactam (oxetan-2-one) compared to the azetidin-2-one's five-membered ring []. Research on these compounds contributed to the investigation of (S)-3-Aminoazetidin-2-one derivatives as potential NAAA inhibitors with improved stability profiles [].

4-Cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate (3b)

Compound Description: 4-Cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate (3b) is a potent, selective, and systemically active NAAA inhibitor [, ]. This compound demonstrates significant anti-inflammatory effects in animal models, making it a valuable tool for investigating NAAA inhibitors as potential therapeutics for pain and inflammation [, ].

Relevance: This compound is a specific derivative of (S)-3-Aminoazetidin-2-one where the amino group at the 3-position is derivatized with a carbamate group linked to a 4-cyclohexylbutyl chain. The identification of 3b as a potent NAAA inhibitor stemmed from structure-activity relationship (SAR) studies focused on 3-aminoazetidin-2-one derivatives, aiming to optimize their inhibitory activity [, ].

(3R,6S)-3-amino-6-(2,3-difluorophenyl)azepan-2-one

Compound Description: (3R,6S)-3-amino-6-(2,3-difluorophenyl)azepan-2-one is a key intermediate in the synthesis of telcagepant (MK-0974) []. Telcagepant is a calcitonin gene-related peptide (CGRP) receptor antagonist investigated as a potential treatment for migraine headaches [].

Relevance: This compound shares structural similarities with (S)-3-Aminoazetidin-2-one despite being part of a larger seven-membered ring system (azepan-2-one). Both compounds possess an amino group at the 3-position and an aryl substituent on the ring. This highlights the potential for variations in ring size and substituents while maintaining biological activity in related compounds [].

Overview

(S)-3-Aminoazetidin-2-one is a significant compound in medicinal chemistry, particularly noted for its potential therapeutic applications. It belongs to the class of azetidines, which are four-membered cyclic amines. This compound has garnered attention due to its structural features that allow for various chemical modifications, making it a versatile building block in drug development.

Source and Classification

(S)-3-Aminoazetidin-2-one is synthesized through various chemical methods, primarily involving the cyclization of suitable precursors. It is classified as a β-lactam derivative, which is characterized by the presence of a lactam ring—a cyclic amide that contributes to the compound's biological activity. The compound can be found in literature discussing synthetic strategies and biological evaluations, highlighting its relevance in pharmaceutical research .

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-3-aminoazetidin-2-one typically involves several key steps:

  1. Starting Materials: The synthesis often begins with D- or L-serine derivatives, which are protected to facilitate further reactions.
  2. Cyclization: The cyclization process can involve the formation of azetidinones through methods such as amide coupling followed by cyclization reactions. For instance, one approach utilizes a one-pot cyclization reaction that converts N-protected α-amino-β-lactams into 3-aminoazetidin-2-ones.
  3. Deprotection: After cyclization, protecting groups are removed to yield the final product. Techniques such as catalytic hydrogenation are commonly employed for this purpose .
Molecular Structure Analysis

Structure and Data

(S)-3-Aminoazetidin-2-one features a unique molecular structure characterized by a four-membered azetidine ring with an amino group and a carbonyl group. The molecular formula is C4H7N1O1C_4H_7N_1O_1, and its structure can be represented as follows:

Structure  S 3 Aminoazetidin 2 one\text{Structure }\quad \text{ S 3 Aminoazetidin 2 one}

The compound's stereochemistry is crucial for its biological activity, with the (S) configuration being associated with specific interactions at target sites within biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

(S)-3-Aminoazetidin-2-one participates in various chemical reactions due to its functional groups:

  1. Amide Coupling: This reaction allows for the formation of new amides from carboxylic acids and amines, expanding the structural diversity of derivatives.
  2. Hydrogenation: The presence of double bonds or other reactive sites can be reduced using hydrogenation techniques, altering the compound's properties.
  3. Ring Opening: Under certain conditions, azetidine rings can undergo ring-opening reactions to form larger cyclic or acyclic structures .

These reactions are pivotal in modifying (S)-3-aminoazetidin-2-one for various applications in medicinal chemistry.

Mechanism of Action

Process and Data

The mechanism of action for (S)-3-aminoazetidin-2-one primarily involves its interaction with specific biological targets:

  1. Target Interaction: Studies have shown that this compound can bind to proteins such as β-tubulin, which plays a crucial role in cell division and cancer progression.
  2. Biological Activity: Its ability to inhibit tubulin polymerization suggests potential applications in cancer therapy, where disrupting microtubule dynamics can lead to cell cycle arrest and apoptosis .

Computational docking studies have provided insights into the binding affinities and orientations of (S)-3-aminoazetidin-2-one at various target sites, further elucidating its mechanism of action.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(S)-3-Aminoazetidin-2-one exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 87.11 g/mol
  • Melting Point: Reported melting points vary depending on purity but generally fall within a specific range indicative of crystalline form.
  • Solubility: The compound is soluble in polar solvents such as water and ethanol, facilitating its use in biological assays.

These properties are essential for understanding how (S)-3-aminoazetidin-2-one behaves under different conditions and its suitability for various applications .

Applications

Scientific Uses

(S)-3-Aminoazetidin-2-one has several promising applications in scientific research:

  1. Anticancer Research: Its role as an inhibitor of tubulin polymerization positions it as a candidate for developing new anticancer therapies.
  2. Synthetic Chemistry: As a versatile building block, it can be modified to create a range of other biologically active compounds.
  3. Drug Development: Ongoing studies focus on optimizing its pharmacological properties to enhance efficacy and reduce side effects .
Historical Context and Significance of β-Lactam Derivatives in Medicinal Chemistry

Evolution of Monocyclic β-Lactams as Pharmacological Agents

The discovery of penicillin's bicyclic β-lactam structure in the 1920s revolutionized anti-infective therapy, but inherent instability and resistance limitations drove the exploration of monocyclic variants. Aztreonam (1980s), the first clinically approved monobactam, demonstrated that monocyclic β-lactams could exhibit potent Gram-negative activity and β-lactamase stability without the fused ring system of penicillins or cephalosporins [4] [7]. This breakthrough validated monocyclic β-lactams as pharmacologically viable scaffolds. Beyond antibacterials, the cholesterol absorption inhibitor ezetimibe further exemplified the therapeutic versatility of monocyclic β-lactams, targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the gastrointestinal tract [2] [7].

Contemporary research has expanded their applications to protease inhibition, epigenetic modulation, and oncology. Monocyclic β-lactams now serve as covalent inhibitors of serine and cysteine proteases, including human leukocyte elastase (HLE), thrombin, and viral proteases like SARS-CoV-2 Mpro, leveraging the inherent reactivity of the strained β-lactam ring [1] [4]. Hybrid molecules incorporating β-lactams with benzothiazole or combretastatin motifs demonstrate potent anticancer effects through tubulin polymerization inhibition or apoptosis induction [1]. This evolution underscores a paradigm shift: monocyclic β-lactams are no longer confined to antimicrobial roles but represent adaptable pharmacophores for diverse disease targets.

Table 1: Key Milestones in Monocyclic β-Lactam Therapeutic Development

EraCompound ClassRepresentative AgentTherapeutic Significance
Pre-1980sNatural PenicillinsPenicillin GGram-positive antibacterial activity
1980sMonobactamAztreonamβ-lactamase-stable Gram-negative agent; validated monocyclic scaffold
2000sAzetidinoneEzetimibeFirst non-antibiotic β-lactam (cholesterol absorption inhibitor)
2010s-Presentβ-Lactam HybridsBenzothiazole-β-lactamsAnticancer activity via tubulin/protease inhibition

Role of Stereochemical Configuration in β-Lactam Bioactivity

The stereochemistry of the azetidin-2-one ring critically determines biological activity, pharmacokinetics, and resistance profiles. The (S)-configuration at C-3 and (R)-configuration at C-4 are typically essential for optimal binding to penicillin-binding proteins (PBPs) in antibacterial agents [3] [7]. Stereochemical alterations can drastically reduce efficacy; for instance, β-lactamases readily hydrolyze rings with non-natural stereochemistry, while PBPs exhibit diminished affinity for stereoisomers misaligned with the D-Ala-D-Ala transition state mimic [4] [6].

Synthetic methodologies prioritize stereocontrol. The Staudinger ketene-imine [2+2] cycloaddition remains the gold standard, where chiral auxiliaries or catalysts enforce enantioselectivity during ring formation [2] [5]. For 3-amino derivatives like (S)-3-aminoazetidin-2-one, N-phthaloyl protection of glycine-derived ketenes combined with chiral imines often delivers high diastereoselectivity. Subsequent deprotection—using hydrazine for phthalimido removal or Ce(NH4)2(NO3)3 (CAN) for p-methoxybenzyl cleavage—must preserve stereochemical integrity [2] [5]. Mitsunobu cyclization and bromine-mediated cyclization offer alternative routes but face challenges with stereospecificity in constrained monocyclic systems [2].

Table 2: Impact of Stereochemistry on β-Lactam Function

StereocenterPreferred ConfigurationFunctional ConsequenceSynthetic Challenge
C-3(S)Critical for PBP binding (antibacterial); dictates orientation of R3 substituent in inhibitorsAchieving enantiopurity during cycloaddition or deprotection
C-4(R)Maintains ring conformation for target engagement; affects β-lactamase susceptibilitySide-chain sterics influencing cyclization stereoselectivity
N-1N/ASubstituents modulate membrane permeability and resistance to enzymatic degradationOrthogonal protection/deprotection strategies

(S)-3-Aminoazetidin-2-one: Emergence as a Strategic Scaffold in Drug Discovery

The (S)-3-aminoazetidin-2-one scaffold uniquely combines stereochemical precision, synthetic versatility, and target adaptability, positioning it as a cornerstone in modern medicinal chemistry. Its significance stems from three key attributes:

  • Reactivity & Selectivity: The strained β-lactam ring undergoes regioselective ring-opening by nucleophiles (e.g., serine in proteases), enabling covalent target inhibition. The (S)-amine at C-3 serves as a vector for introducing diverse pharmacophores—aryls, heterocycles, peptidomimetics—via amide coupling or reductive amination, facilitating rational design against flat protein interfaces [1] [8].
  • "Undruggable" Target Engagement: This scaffold demonstrates promise against challenging targets like KRASG12C. The electrophilic carbonyl can be tuned to react with mutant cysteine residues (Cys12), while the C-3 amine anchors solubilizing groups that occupy adjacent cryptic pockets, as seen in sotorasib-inspired covalent inhibitors [8]. Similarly, it serves as a zinc-binding group (ZBG) in histone deacetylase (HDAC) inhibitors, chelating the catalytic Zn²⁺ ion in HDAC6/8 via the lactam carbonyl and amine [1].
  • Synthetic & Pharmacokinetic Advantages: Compared to bicyclic β-lactams, the monocyclic structure offers superior synthetic accessibility and metabolic stability. Orthogonally protected derivatives (e.g., N1-Boc, C3-phthalimido) enable modular derivatization [2] [5]. The scaffold often exhibits favorable LogD profiles (<2) and low-molecular-weight characteristics, enhancing oral bioavailability potential—a critical factor for non-antibiotic applications like kinase or protease inhibition [7].

Table 3: Therapeutic Applications Leveraging the (S)-3-Aminoazetidin-2-one Scaffold

Therapeutic AreaMolecular TargetMechanistic Role of ScaffoldReference Compound
OncologyKRASG12CCovalent warhead (β-lactam carbonyl) targeting Cys12; C-3 amine directs allosteric switch-pocket bindersAnalogues of Sotorasib/Adagrasib
EpigeneticsHDAC6/HDAC8Zinc-binding group (lactam carbonyl + C-3 amine)β-Lactam-based hydroxamates
Infectious DiseasesSARS-CoV-2 Main ProteaseNucleophilic serine trap (lactam carbonyl); C-3 substituents optimize S1/S2 pocket occupancyMpro inhibitors
Cardiovascular DiseasePCSK9/NPC1L1Mimic of endogenous peptide substrates; C-3 lipophilic groups enhance target affinityEzetimibe derivatives

The scaffold’s utility extends beyond covalent inhibition. In peptide mimetics, it constrains backbone conformation, enhancing proteolytic stability while mimicking turn structures in endogenous ligands (e.g., RGD peptides for integrin binding) [1] [5]. Furthermore, as a proline or GABA analogue, it modulates neurotransmitter receptors and ion channels, offering routes to CNS-active agents [5]. The convergence of synthetic tractability, target versatility, and favorable properties solidifies (S)-3-aminoazetidin-2-one as a privileged structure for addressing unmet medical needs across therapeutic domains.

Properties

CAS Number

80582-10-1

Product Name

(S)-3-Aminoazetidin-2-one

IUPAC Name

(3S)-3-aminoazetidin-2-one

Molecular Formula

C3H6N2O

Molecular Weight

86.09 g/mol

InChI

InChI=1S/C3H6N2O/c4-2-1-5-3(2)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1

InChI Key

GCBWDZYSLVSRRI-REOHCLBHSA-N

SMILES

C1C(C(=O)N1)N

Canonical SMILES

C1C(C(=O)N1)N

Isomeric SMILES

C1[C@@H](C(=O)N1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.